REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([O:10][CH3:11])[N:5]=[C:4]([CH3:12])[CH:3]=1.[H-].[Na+].Cl[C:16]([F:23])([F:22])C(OCC)=O>CN(C)C=O>[F:22][CH:16]([F:23])[O:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([O:10][CH3:11])[N:5]=[C:4]([CH3:12])[CH:3]=1 |f:1.2|
|
Name
|
4-hydroxy-2-methoxy-6-methylnicotinonitrile
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC(=C1C#N)OC)C
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched into Na2CO3 (200 mL)
|
Type
|
CUSTOM
|
Details
|
It was partitioned between water (500 mL) and ethyl acetate (500 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the crude, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column (PE:EA=20:1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC(=NC(=C1C#N)OC)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |